N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound belongs to the acetamide class, featuring a 2H-imidazole core substituted with 3,4-dichlorophenyl and 2,2-dimethyl groups at position 5 and positions 2/2, respectively. The sulfanyl bridge at position 4 connects to an acetamide moiety with a 4-bromophenyl substituent. Its molecular weight is approximately 494.55 g/mol (based on analogs in ).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrCl2N3OS/c1-19(2)24-17(11-3-8-14(21)15(22)9-11)18(25-19)27-10-16(26)23-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENIJRYJNMWFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Bromophenyl Group: This step involves a nucleophilic substitution reaction where a bromophenyl group is introduced to the imidazole ring.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a sulfanyl linkage, often through a thiolation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The bromophenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Biology and Medicine:
Pharmaceuticals: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its aromatic groups.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Electronics: It can be utilized in the development of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition or activation. The bromophenyl and dichlorophenyl groups can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural and Functional Comparison
Key Observations :
Pyridazin-3(2H)-one derivatives () exhibit GPCR (FPR2) agonism, likely due to their planar structure and oxygen-rich pharmacophore .
Substituent Effects :
- The 3,4-dichlorophenyl group in the target compound and analog enhances lipophilicity and steric bulk, which may improve membrane permeability or receptor selectivity .
- Sulfanyl bridges (target compound, 8v) contribute to hydrogen bonding and redox activity, critical for enzyme inhibition (e.g., LOX, BChE in ) .
Biological Activity Trends :
Functional and Pharmacological Insights
Receptor Targeting vs. Enzyme Inhibition
- FPR Agonists: Pyridazinone derivatives () activate FPR2, inducing calcium mobilization and chemotaxis. The absence of a pyridazinone core in the target compound suggests divergent pharmacological targets .
- Enzyme Inhibitors: Oxadiazole analogs () inhibit LOX, α-glucosidase, and BChE, likely via sulfanyl-mediated interactions.
Structural Flexibility and Crystallography
- The compound exhibits conformational diversity in its crystal structure, with dihedral angles between dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°. This flexibility contrasts with the rigid 2H-imidazole core in the target compound, which may limit conformational adaptability but enhance binding specificity .
Biological Activity
N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in antimicrobial and anticancer domains. This compound's structure includes a bromophenyl group and a dichlorophenyl-imidazole moiety, which are significant in enhancing its biological properties.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.3 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential enzymatic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies have demonstrated that imidazole-containing compounds can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The Sulforhodamine B (SRB) assay has been utilized to quantify cell viability post-treatment, revealing that certain derivatives exhibit IC50 values comparable to established chemotherapeutics.
The biological activity is primarily attributed to the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can mimic substrates or cofactors in enzymatic reactions, leading to competitive inhibition.
- Receptor Binding : Bromine and chlorine substituents enhance binding affinity to biological receptors, modulating signal transduction pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against a panel of pathogens. The results indicated that derivatives with similar structural motifs displayed:
- Effective Inhibition : Compounds showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : Combinations with other antibiotics enhanced overall efficacy.
Case Study 2: Anticancer Potential
Research involving the MCF7 breast cancer cell line demonstrated that:
- Cell Viability Reduction : Compounds led to a significant decrease in cell viability at concentrations as low as 10 µM.
- Mechanistic Insights : Molecular docking studies revealed preferential binding to estrogen receptors, suggesting a potential pathway for therapeutic action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
